6-Acetamidonicotinic acid

Description

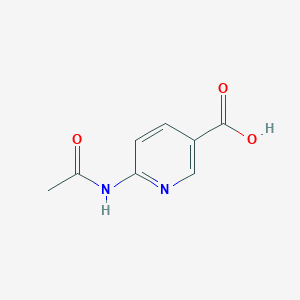

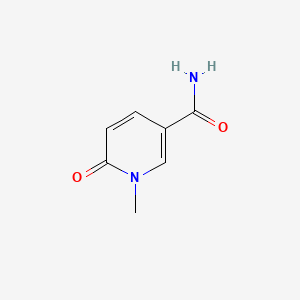

Structure

3D Structure

Properties

IUPAC Name |

6-acetamidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSLHYTZMIUANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329364 | |

| Record name | 6-Acetamidonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21550-48-1 | |

| Record name | 6-Acetamidonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Acetylamino)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Acetamidonicotinic Acid: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 6-acetamidonicotinic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical structure, robust synthesis protocols, detailed spectroscopic characterization, and its context within pharmaceutical research.

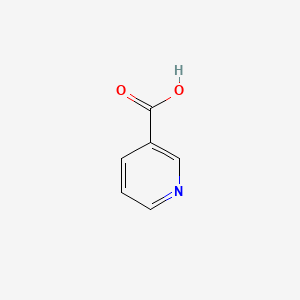

Introduction: A Versatile Nicotinic Acid Derivative

This compound is a derivative of nicotinic acid (Vitamin B3), characterized by an acetamido group (-NHCOCH₃) at the 6-position of the pyridine ring. It is synthesized from its precursor, 6-aminonicotinic acid, a valuable building block in the creation of a wide array of medicinal compounds.[1] The unique arrangement of a carboxylic acid function and an amide group on the pyridine scaffold makes this compound an intriguing intermediate for developing novel therapeutic agents. The addition of the acetyl group modifies the electronic and steric properties of the parent amine, offering a strategic handle for chemists to fine-tune molecular properties for targeted biological activity.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental work.

-

IUPAC Name: 6-(acetylamino)nicotinic acid[2]

-

Synonyms: 6-Acetamidopyridine-3-carboxylic acid

-

Molecular Formula: C₈H₈N₂O₃[3]

-

Molecular Weight: 180.16 g/mol [2]

The structural arrangement of these atoms confers specific physicochemical characteristics critical for handling, reaction design, and formulation.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid, Powder or crystals | [2][4] |

| Color | Off-white to beige | [5] |

| Boiling Point | 276-278 °C | [2] |

| Storage Temp. | Ambient / Room Temperature | [2] |

Synthesis: The Acetylation of 6-Aminonicotinic Acid

The most direct and common synthesis of this compound is through the acylation of its primary amine precursor, 6-aminonicotinic acid (CAS 3167-49-5).[6] This reaction is a classic example of nucleophilic acyl substitution.

Rationale and Mechanism

The lone pair of electrons on the nitrogen atom of the amino group in 6-aminonicotinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride. Acetic anhydride is often used in excess, serving as both the reagent and the solvent.[7] This approach drives the reaction to completion and simplifies product isolation, especially for higher alkyl derivatives.[7] The reaction proceeds readily, often at room or reflux temperatures, to yield the stable amide product.[7][8]

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Acetylation of 6-Aminonicotinic Acid

This protocol is a representative procedure based on standard organic chemistry principles for amine acetylation.[7][8]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of 6-aminonicotinic acid in a 10-fold excess of acetic anhydride.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Trustworthiness Note: This self-validating protocol relies on the significant difference in solubility between the water-soluble byproduct (acetic acid) and the sparingly soluble product, ensuring effective purification through simple precipitation and washing.

Spectroscopic Characterization and Structural Elucidation

Confirming the chemical structure of the synthesized product is a critical step that relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: General Workflow for Spectroscopic Analysis.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Rationale |

| IR (Infrared) | O-H stretch (acid) | Broad band, ~2500-3300 cm⁻¹ | Carboxylic acid O-H stretching, often overlapping with C-H stretches. |

| N-H stretch (amide) | Medium band, ~3300 cm⁻¹ | Secondary amide N-H stretching. | |

| C=O stretch (acid) | Strong band, ~1700-1725 cm⁻¹ | Carbonyl stretching of the carboxylic acid. | |

| C=O stretch (amide) | Strong band, ~1650-1680 cm⁻¹ | Amide I band (C=O stretch). | |

| ¹H NMR | Aromatic Protons | δ ~7.5-9.0 ppm | Protons on the electron-deficient pyridine ring. |

| Amide Proton (N-H) | δ ~8.0-10.0 ppm (broad) | Exchangeable proton, chemical shift can vary. | |

| Methyl Protons (-CH₃) | δ ~2.0-2.2 ppm (singlet) | Protons of the acetyl group, integrated to 3H. | |

| Carboxyl Proton (-OH) | δ > 10.0 ppm (very broad) | Highly deshielded, exchangeable proton. | |

| ¹³C NMR | Carbonyl Carbon (acid) | δ ~165-175 ppm | Quaternary carbon of the carboxylic acid. |

| Carbonyl Carbon (amide) | δ ~168-172 ppm | Quaternary carbon of the amide. | |

| Aromatic Carbons | δ ~110-155 ppm | Carbons of the pyridine ring. | |

| Methyl Carbon (-CH₃) | δ ~20-25 ppm | Carbon of the acetyl group. | |

| Mass Spec (MS) | Molecular Ion [M]⁺ | m/z = 180 | Corresponds to the molecular weight of C₈H₈N₂O₃.[3] |

Note: Predicted NMR chemical shifts (δ) are relative to TMS and can vary based on the solvent used.

Analytical Methodologies for Purity Assessment

Beyond structural confirmation, quantifying the purity of this compound is essential for its use in research and development.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase method (e.g., using a C18 column) with a UV detector set to a wavelength around 210 nm or 260 nm would be appropriate.[9] The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Ion Chromatography (IC): As an ionic compound, this compound can also be analyzed using ion exchange or ion exclusion chromatography, which offers high separation selectivity for ionic compounds.[9][10]

Relevance and Applications in Drug Development

While this compound itself is not a widely commercialized drug, its structural motif is of great interest. It serves as a valuable intermediate derived from 6-aminonicotinic acid, a precursor for molecules with potential anti-inflammatory and anti-cancer properties.[1] Nicotinic acid derivatives are a broad class of compounds explored for diverse biological activities, including antibacterial and antifungal effects.[11][12]

The strategic acetylation of the 6-amino group serves several purposes in medicinal chemistry:

-

Modulation of Physicochemical Properties: The acetyl group can alter solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: The acetamido group can act as a bioisostere for other functional groups, allowing chemists to probe structure-activity relationships (SAR).

-

Prodrug Strategy: In some contexts, an acetamido group can be part of a prodrug that is later hydrolyzed in vivo by amidase enzymes to release the active primary amine.

Conclusion

This compound is a well-defined heterocyclic compound with a straightforward synthesis and clear spectroscopic signatures. Its value lies not in its direct therapeutic use, but in its role as a versatile chemical intermediate. For researchers in drug discovery, understanding its synthesis, properties, and characterization is fundamental to leveraging its structure for the design and synthesis of next-generation pharmaceutical agents. The methodologies and data presented in this guide provide a solid, authoritative foundation for professionals working with this and related nicotinic acid derivatives.

References

-

PubChem. 6-Acetyl-2-aminonicotinic acid | C8H8N2O3 | CID 72217639. [Link]

-

Sidóová, E., & Odlerová, Ž. (1985). Synthesis and the biological activity of 6-acetamido-2-alkylthiobenzothiazoles. Chemical Papers, 39(4), 553-557. [Link]

-

PubChem. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496. [Link]

-

ChemUniverse. Request Bulk Quote - this compound. [Link]

-

Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR). [Link]

-

PubChem. 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932. [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Pharmaffiliates. The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. [Link]

-

ResearchGate. Acetamiprid ( a ) and 6-chloronicotinic acid ( b ). [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubChem. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222. [Link]

-

MDPI. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]

-

Cheméo. Chemical Properties of 6-Methylnicotinic acid (CAS 3222-47-7). [Link]

-

ResearchGate. (PDF) Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. [Link]

-

SpringerLink. Pharmacological applications of azomethine derivatives in the therapy of different diseases. [Link]

- Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

-

SHIMADZU CORPORATION. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

YouTube. Acylation of Amines, Part 2: Other Electrophiles. [Link]

-

Otto Chemie Pvt. Ltd. 6-Aminonicotinic acid, 98%. [Link]

-

ResearchGate. (PDF) Simultaneous determination of acetamiprid and 6‐chloronicotinic acid in environmental samples by using ion chromatography hyphenated to online photoinduced fluorescence detector. [Link]

-

PubMed Central (PMC). Potent in vitro antifungal activities of naturally occurring acetylenic acids. [Link]

-

ResearchGate. Pharmacological applications of azomethine derivatives in the therapy of different diseases. [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

- Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. [Link]

-

PubChem. (6-Acetamido-2-amino-3-hydroxyphenyl)arsonic acid | C8H11AsN2O5. [Link]

-

American Spice Trade Association. Analytical Methods. [Link]

-

ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 6-Aminonicotinic acid, 98% 3167-49-5 India [ottokemi.com]

- 5. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 6. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chempap.org [chempap.org]

- 8. mdpi.com [mdpi.com]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Potent in vitro antifungal activities of naturally occurring acetylenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 6-Acetamidonicotinic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Acetamidonicotinic Acid

Introduction

This compound (CAS No. 21550-48-1) is a derivative of nicotinic acid (Vitamin B3), characterized by an acetamido group at the 6-position of the pyridine ring.[1] Its molecular structure, which combines a carboxylic acid, an amide, and an aromatic heterocyclic system, makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is a non-negotiable prerequisite for its successful application as a pharmaceutical intermediate or a scaffold for novel molecular entities.[2] The interplay between its solubility, acidity (pKa), and lipophilicity (logP) governs its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for scientists and researchers, offering not just established data but also detailed, field-proven protocols for the experimental determination of these critical parameters. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.

Chemical Structure:

PART 1: Core Physicochemical Characteristics

| Property | Value | Source |

| CAS Number | 21550-48-1 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.2 g/mol | [1] |

| Melting Point | Data not available; experimental determination recommended. | |

| Boiling Point | Data not available; likely to decompose at high temperatures. | |

| Water Solubility | Data not available; experimental determination recommended. | |

| pKa (Acid Dissociation Constant) | Data not available; experimental determination recommended. | |

| logP (Partition Coefficient) | Data not available; experimental determination recommended. |

PART 2: Solubility Profile: A Critical Parameter for Formulation

Aqueous solubility is a cornerstone of drug development, directly influencing bioavailability and formulation strategies. The structure of this compound, containing both a hydrophilic carboxylic acid and a moderately polar acetamido group, suggests some degree of aqueous solubility. However, the aromatic pyridine ring contributes to its lipophilicity. Therefore, precise experimental measurement is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.

Causality: The shake-flask method is chosen because it allows the compound to reach a true thermodynamic equilibrium between its solid state and the solution, providing a definitive solubility value that is crucial for pre-formulation studies. The use of a buffer at a specific pH is critical, as the solubility of ionizable compounds like this compound is pH-dependent.

Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Addition of Compound: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a minimum of 24-48 hours. This duration ensures that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the solution at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with the mobile phase to be used for quantification to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method (see Part 5). Calculate the original solubility in mg/mL or µg/mL by accounting for the dilution factor.

PART 3: Ionization and Lipophilicity (pKa & logP)

The ionization state (governed by pKa) and lipophilicity (measured by logP) are pivotal in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME).

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The carboxylic acid moiety on this compound is expected to be the primary acidic center, with a pKa value likely falling in the range of 3-5, similar to other nicotinic acid derivatives.[3][4][5]

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for determining pKa. It relies on monitoring the change in pH of a solution as a titrant is added, which allows for the precise identification of the inflection point corresponding to the pKa.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of deionized water, potentially with a small amount of co-solvent like methanol if solubility is low.

-

Initial pH Adjustment: Add a small amount of strong acid (e.g., 0.1 M HCl) to the solution to fully protonate the carboxylic acid group.

-

Titration: Calibrate a pH meter and immerse the electrode in the solution. Begin titrating with a standardized strong base solution (e.g., 0.1 M NaOH), adding small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the flattest region of the titration curve before the steep inflection point.

Partition Coefficient (logP)

The logP value is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically octan-1-ol) to its concentration in a polar solvent (water) at equilibrium. It is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: logP Determination (Shake-Flask Method)

Causality: This method directly measures the partitioning of the compound between an aqueous and an organic phase, providing the most fundamental measure of lipophilicity. The choice of octan-1-ol and a pH-controlled aqueous buffer is standard practice, as octan-1-ol is considered a good mimic of biological membranes.

Methodology:

-

Phase Preparation: Prepare an aqueous buffer solution at a pH where the compound is predominantly in its non-ionized form (e.g., pH 2, well below the expected pKa). Pre-saturate the octan-1-ol with this buffer and the buffer with octan-1-ol by mixing and separating them.

-

Partitioning: Add a known amount of this compound to a vial containing precise volumes of the pre-saturated octan-1-ol and the pre-saturated aqueous buffer.

-

Equilibration: Seal the vial and shake vigorously for several hours (e.g., 2-4 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

PART 4: Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

Predicted ¹H NMR Signals (in DMSO-d₆):

-

~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~10.5 ppm (singlet, 1H): Amide proton (-NH-).

-

~8.0-8.8 ppm (3H, multiplets/doublets): Three distinct signals for the protons on the pyridine ring.

-

~2.1 ppm (singlet, 3H): Methyl protons of the acetyl group (-CH₃).

Infrared (IR) Spectroscopy

Purpose: IR spectroscopy is used to identify the presence of key functional groups.

Predicted Characteristic IR Absorptions (cm⁻¹):

-

3300-3200 cm⁻¹: N-H stretching from the secondary amide.[6]

-

3000-2500 cm⁻¹ (broad): O-H stretching from the hydrogen-bonded carboxylic acid.[6]

-

~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[6]

-

~1670 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).[6]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic pyridine ring.

UV-Vis Spectroscopy

Purpose: This technique is used to determine the wavelength of maximum absorbance (λ_max), which is essential for developing quantitative HPLC-UV methods. Nicotinic acid derivatives typically absorb UV light in the 200-300 nm range.[7][8]

Experimental Protocol: UV-Vis Spectrum Acquisition

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or a buffered aqueous solution. The solvent choice is critical as it can influence the λ_max.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 5-10 µg/mL).

-

Blanking: Use the pure solvent as a blank to zero the spectrophotometer.

-

Spectrum Scanning: Scan the sample solution across a wavelength range of 200-400 nm.

-

λ_max Identification: Identify the wavelength(s) at which maximum absorbance occurs. This value will be used for HPLC detection.

High-Performance Liquid Chromatography (HPLC)

Purpose: HPLC is the primary technique for assessing the purity of this compound and for its quantification in various experimental matrices (e.g., solubility or logP studies).[9]

Protocol: Purity and Quantification by Reversed-Phase HPLC

Causality: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for retaining moderately polar compounds like this compound. The mobile phase contains an organic modifier (acetonitrile) to elute the compound and an acid (formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducible retention times.

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at the predetermined λ_max (e.g., ~265 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

PART 5: Workflow and Safety

Physicochemical Characterization Workflow

The logical flow for a comprehensive analysis of a new batch of this compound is visualized below. This ensures that identity and purity are confirmed before functional properties like solubility and pKa are measured.

Sources

- 1. scbt.com [scbt.com]

- 2. 6-Aminonicotinic acid | 3167-49-5 [chemicalbook.com]

- 3. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 4. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 5. library.gwu.edu [library.gwu.edu]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]

- 9. shimadzu.com [shimadzu.com]

6-Acetamidonicotinic Acid: A Technical Guide for Researchers

CAS Number: 21550-48-1

This guide provides an in-depth technical overview of 6-Acetamidonicotinic acid, a pyridinecarboxylic acid derivative. While direct research on this specific molecule is limited, this document synthesizes information from related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The content herein is structured to provide a comprehensive understanding of its chemical properties, a plausible synthetic route, potential applications in medicinal chemistry, and appropriate analytical methodologies.

Core Compound Identity and Properties

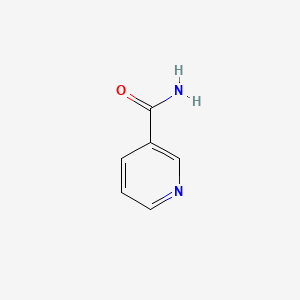

This compound, also known as 6-(acetylamino)nicotinic acid, is a derivative of nicotinic acid (Vitamin B3). Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and an acetamido group at the 6-position. This unique arrangement of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21550-48-1 | [3] |

| Molecular Formula | C₈H₈N₂O₃ | [3] |

| Molecular Weight | 180.16 g/mol | |

| IUPAC Name | 6-(acetylamino)nicotinic acid | |

| Physical Form | Solid | |

| Boiling Point | 276-278 °C | |

| Storage Temperature | Ambient |

Synthesis Pathway: Acetylation of 6-Aminonicotinic Acid

The most direct and logical synthetic route to this compound is through the acetylation of its precursor, 6-Aminonicotinic acid. This reaction involves the introduction of an acetyl group onto the primary amine. A standard and effective method for this transformation is the use of acetic anhydride, often in the presence of a base like pyridine or a catalytic amount of strong acid.[4][5]

Conceptual Synthesis Workflow

The diagram below illustrates the probable synthetic pathway from 6-Aminonicotinic acid to this compound.

Caption: Proposed synthesis of this compound via acetylation.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for the acetylation of aromatic amines and should be optimized for specific laboratory conditions.[4][5]

-

Dissolution: In a dry round-bottom flask, dissolve 1 equivalent of 6-Aminonicotinic acid in glacial acetic acid or pyridine.

-

Reagent Addition: Slowly add 1.5 to 2 equivalents of acetic anhydride to the solution while stirring. If using glacial acetic acid, add a catalytic amount (2-3 drops) of concentrated sulfuric acid.

-

Reaction: Heat the reaction mixture to 60-70°C for approximately 20-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water. This will precipitate the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted reagents and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Drying: Dry the purified product under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented, its structural features suggest several potential roles in drug discovery, primarily as a scaffold or building block. The biological activities of its parent compound, nicotinic acid, and its precursor, 6-aminonicotinic acid, provide a basis for hypothesizing its potential therapeutic applications.

As a Versatile Building Block

The presence of both a carboxylic acid and an amide functional group allows for a variety of chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][2] These modifications can be directed towards creating libraries of compounds for screening against various biological targets.

Potential as a Bioisostere

In drug design, the modification of known bioactive molecules to improve their properties is a common strategy. The acetamido group can act as a bioisostere for other functional groups, potentially altering the pharmacokinetic and pharmacodynamic properties of a parent compound in a desirable manner.

In Targeted Therapy

The nicotinic acid scaffold is a component of many biologically active compounds. Derivatives of 6-aminonicotinic acid have been investigated for their potential as GABA(A) receptor agonists.[6] It is plausible that derivatives of this compound could be designed to target specific receptors or enzymes involved in disease pathways.

The workflow for utilizing such a building block in drug discovery is outlined below.

Caption: Workflow for using this compound in drug discovery.

Analytical Characterization

Proper characterization of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques would be employed to confirm its identity and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be the primary methods for structural elucidation. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the amide proton. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and amide, the methyl carbon, and the carbons of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching of the pyridine ring.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons (pyridine ring), amide proton (NH), and methyl protons (CH₃). |

| ¹³C NMR | Signals for carbonyl carbons (acid and amide), pyridine ring carbons, and methyl carbon. |

| MS (ESI) | [M+H]⁺ at m/z 181.06 or [M-H]⁻ at m/z 179.05. |

| IR (KBr) | Bands around 3300 cm⁻¹ (N-H), 3000-2500 cm⁻¹ (O-H), 1700-1650 cm⁻¹ (C=O). |

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for assessing the purity of this compound and for its quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. UV detection would be appropriate due to the aromatic nature of the compound.

-

Gas Chromatography (GC): Due to its relatively high boiling point and the presence of a carboxylic acid group, direct analysis by GC may be challenging. Derivatization to a more volatile ester form would likely be necessary for successful GC analysis.

Proposed HPLC Method Parameters

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate or acetate buffer (pH 3-4).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 260 nm.

-

Injection Volume: 10 µL

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is not available, it is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Although direct research on this molecule is limited, its synthesis from 6-aminonicotinic acid is straightforward, and its structural features offer numerous possibilities for the development of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives.

References

- ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis. Retrieved January 12, 2026, from a relevant synthesis procedure page.

- GlycoPOD. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.

- PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists.

- Purohit, V. (2021, April 3).

- ResearchGate. (n.d.). Analytical parameters for HPLC/DAD determination of acetamiprid and 6CNA.

- ResearchGate. (2025, August 8). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid.

- PubMed Central (PMC). (n.d.). Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum.

- PubMed Central (PMC). (n.d.). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression.

-

PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved January 12, 2026, from [Link].

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved January 12, 2026, from [Link].

- PubMed. (n.d.). Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression.

- PubMed. (n.d.).

- ResearchGate. (n.d.). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid.

- Ratto, A. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science.

- PubMed Central (PMC). (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ChemicalBook. (n.d.). 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum.

-

SpectraBase. (n.d.). Nicotinic acid amide - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link].

- ChemicalBook. (n.d.). 6-Methylnicotinic acid(3222-47-7) 1H NMR spectrum.

- MDPI. (2023, May 2).

- ResearchGate. (2025, August 6). Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid.

- ResearchGate. (n.d.). 6-Methylnicotinic acid.

- MDPI. (2023, March 20). Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One.

- MDPI. (n.d.).

- S. Basavaiah, et al. (n.d.). Determination of amoxycillin in pharmaceutical forms by visible spectrophotometry and HPLC. Journal of the Indian Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Acetamidonicotinic Acid from 6-Aminonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-acetamidonicotinic acid, a valuable compound in pharmaceutical research and development. The synthesis involves the acetylation of 6-aminonicotinic acid using acetic anhydride. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide integrates established chemical principles with practical, field-proven insights to ensure a reproducible and safe synthetic process.

Introduction and Significance

6-Aminonicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a carboxylic acid group. This unique arrangement of functional groups makes it an exceptionally versatile building block for a wide array of medicinal compounds.[1] It serves as a crucial precursor in the synthesis of molecules investigated for various pharmacological activities, including potential anti-inflammatory and anti-cancer properties.[1]

The conversion of 6-aminonicotinic acid to this compound is a fundamental N-acetylation reaction. This transformation is significant for several reasons:

-

Protecting Group Strategy: The acetyl group can serve as a protecting group for the amine, preventing it from undergoing unwanted side reactions in subsequent synthetic steps.

-

Modulation of Physicochemical Properties: Acetylation alters the molecule's polarity, solubility, and hydrogen bonding capabilities, which can be crucial for optimizing drug-like properties.

-

Bioisosteric Replacement: The acetamido group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's biological activity.

This guide will focus on the direct acetylation of 6-aminonicotinic acid using acetic anhydride, a common and efficient method for this type of transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction.[2] In this process, the nucleophilic amino group of 6-aminonicotinic acid attacks one of the electrophilic carbonyl carbons of acetic anhydride.

The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated, typically by a base such as pyridine or by the acetate ion generated in the previous step, to yield the final product, this compound, and acetic acid as a byproduct.

Pyridine is often used as a solvent and a base in this reaction. It serves to neutralize the acetic acid byproduct, driving the reaction to completion.

Caption: Mechanism of N-acetylation.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 6-Aminonicotinic Acid | 138.12[3] | 1.38 g | 10.0 | Starting material. |

| Acetic Anhydride | 102.09 | 1.53 mL (1.65 g) | 16.2 | Acetylating agent (1.5 equivalents). |

| Pyridine | 79.10 | 20 mL | - | Solvent and base. Anhydrous grade. |

| Deionized Water | 18.02 | ~100 mL | - | For work-up. |

| 2M Hydrochloric Acid | - | As needed | - | For acidification. |

| Ethyl Acetate | - | ~150 mL | - | For extraction. |

| Anhydrous Sodium Sulfate | - | As needed | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-aminonicotinic acid (1.38 g, 10.0 mmol).

-

Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved or a fine suspension is formed.

-

Addition of Acetylating Agent: Place the flask in an ice bath to cool the solution to 0-5 °C. Slowly add acetic anhydride (1.53 mL, 16.2 mmol) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water with stirring.

-

Acidification: Cool the aqueous mixture in an ice bath. Slowly add 2M hydrochloric acid dropwise until the pH of the solution is approximately 3-4. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Caption: Overall experimental workflow.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

-

Molecular Formula: C₈H₈N₂O₃

-

Molecular Weight: 180.16 g/mol

¹H NMR Spectroscopy

The ¹H NMR spectrum (in DMSO-d₆) is expected to show the following signals:

-

~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~10.5 ppm (singlet, 1H): Amide proton (-NH-).

-

~8.7 ppm (doublet, 1H): Aromatic proton at position 2 of the pyridine ring.

-

~8.2 ppm (doublet of doublets, 1H): Aromatic proton at position 4 of the pyridine ring.

-

~8.0 ppm (doublet, 1H): Aromatic proton at position 5 of the pyridine ring.

-

~2.1 ppm (singlet, 3H): Methyl protons of the acetyl group (-COCH₃).

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹: N-H stretch of the amide.

-

~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1680 cm⁻¹: C=O stretch of the amide (Amide I band).

-

~1590 cm⁻¹: N-H bend of the amide (Amide II band) and C=C/C=N ring stretches.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z = 181.06.

Safety and Handling

A thorough understanding and implementation of safety protocols are mandatory for this procedure. All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene) are required.[4][5]

Chemical Hazards

-

6-Aminonicotinic Acid: Causes skin, eye, and respiratory irritation.[4][6][7] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Acetic Anhydride: Highly corrosive, causing severe skin burns and eye damage.[8][9] It is a flammable liquid and its vapors are harmful.[5][10] Fatal if inhaled.[5][9] Handle with extreme care, avoiding contact and inhalation. Keep away from heat, sparks, and open flames.[5][10]

-

Pyridine: Highly flammable liquid and vapor.[11][12] Harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] Causes serious eye irritation and skin irritation.[11] It is readily absorbed through the skin.[11]

Handling and Disposal

-

Handling: All manipulations should be performed in a certified chemical fume hood.[5] Ensure all containers are properly labeled and kept tightly closed when not in use.[5][11]

-

Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing pyridine should be collected in a designated halogen-free solvent waste container.

References

-

Acetic Anhydride - SAFETY DATA SHEET. Columbus Chemical Industries. [Link]

-

Safety Data Sheet: Acetic acid anhydride. Carl ROTH. [Link]

-

Pyridine - Safety Data Sheet. Carl ROTH. [Link]

-

Pyridine - SAFETY DATA SHEET. Penta chemicals. [Link]

-

Safety Data Sheet: acetic anhydride. Valudor Products. [Link]

-

Pyridine - Safety Data Sheet. Lab Alley. [Link]

-

MSDS of 6-aminonicotinic acid. Capot Chemical Co.,Ltd. [Link]

-

Metabolism of 6-aminonicotinic acid in Escherichia coli. PMC - NIH. [Link]

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

Acetylation. Wikipedia. [Link]

-

6-Aminonicotinic acid. PubChem. [Link]

- Process for the production of 6-methylnicotinic acid ester.

-

Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. [Link]

-

Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. PMC - NIH. [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

-

How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

-

6-Chloronicotinic acid. PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). Human Metabolome Database. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Request Bulk Quote. ChemUniverse. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. columbuschemical.com [columbuschemical.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. carlroth.com [carlroth.com]

- 13. pentachemicals.eu [pentachemicals.eu]

6-Acetamidonicotinic acid molecular weight

An In-depth Technical Guide to 6-Acetamidonicotinic Acid

Abstract: This technical guide provides a comprehensive overview of this compound (6-AN), a niche yet significant molecule in biochemical and pharmaceutical research. We delve into its fundamental physicochemical properties, outline a validated synthesis protocol from its common precursor, and detail a robust analytical methodology for its quantification. Furthermore, this document explores its current and potential applications in drug development, supported by a thorough discussion on safety, handling, and storage protocols. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.

Core Physicochemical Properties

This compound, a derivative of nicotinic acid (Vitamin B3), is characterized by an acetamido group at the 6-position of the pyridine ring. This substitution critically influences its chemical reactivity, solubility, and biological activity compared to its parent molecule. Its identity and fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | |

| CAS Number | 21550-48-1 | [1] |

| IUPAC Name | 6-(acetylamino)nicotinic acid | |

| Physical Form | Solid | |

| Boiling Point | 276-278 °C | |

| InChI Key | RXSLHYTZMIUANX-UHFFFAOYSA-N |

Synthesis and Purification Workflow

The most common and efficient synthesis route to this compound involves the N-acetylation of its primary amine precursor, 6-Aminonicotinic acid. This reaction is a standard procedure in organic chemistry, typically employing acetic anhydride in a suitable solvent.

Synthesis Conceptual Workflow

The diagram below illustrates the logical flow from starting material to the final, purified product.

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on established chemical principles for the acetylation of aromatic amines.[2]

-

Reagent Preparation : In a fume hood, suspend 10.0 g of 6-Aminonicotinic acid (CAS 3167-49-5) in 100 mL of pyridine in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation : Cool the suspension to 0°C in an ice bath. Add 1.2 equivalents of acetic anhydride dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Product Isolation (Workup) : Carefully pour the reaction mixture over 500 mL of crushed ice. Stir until the ice has completely melted.

-

Precipitation : Acidify the aqueous solution to a pH of approximately 3 using a 2N HCl solution. A white precipitate of the crude product will form.

-

Filtration : Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

-

Purification : Purify the crude product by recrystallization from a minimal amount of a hot ethanol/water mixture.

-

Final Product : Dry the purified white crystalline solid under vacuum at 60°C to a constant weight. The expected yield is typically in the range of 85-95%.

Analytical Methodologies

Accurate quantification and purity assessment of this compound are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.[3]

HPLC Analytical Workflow

Caption: Standard workflow for quantification of 6-AN by HPLC-UV.

Detailed HPLC-UV Protocol

This method is adapted from general principles for analyzing nicotinic acid derivatives.[4][5][6]

-

Instrumentation : A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : An isocratic mobile phase consisting of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile in an 85:15 (v/v) ratio.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 265 nm.

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

Procedure:

-

Standard Preparation : Prepare a stock solution of 1 mg/mL this compound in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis : Inject the standards and samples onto the HPLC system.

-

Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Applications in Research and Drug Development

While a specialized reagent, this compound serves as a valuable building block and research tool.

-

Biochemical Research : It is used as a biochemical for proteomics research, potentially as a fragment or scaffold for developing chemical probes or enzyme inhibitors.[1]

-

Pharmaceutical Synthesis : As a functionalized pyridine derivative, it is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The nicotinic acid core is a common motif in drug design.

-

Drug Delivery : Thiolated derivatives of related nicotinic acids have been successfully used to create mucoadhesive nanoparticles for oral peptide drug delivery.[7] This highlights the potential for modifying this compound for similar advanced drug delivery systems.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are synthesized from multiple safety data sheets (SDS).[8][9][10]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]

-

Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][12]

-

Handling : Avoid all personal contact, including inhalation and contact with skin and eyes.[12] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[12]

-

Hazard Statements : The compound is associated with the following hazards:

-

First Aid :

-

Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]

-

Skin : Wash off with plenty of soap and water. If irritation occurs, get medical advice.[8][9]

-

Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[12] Keep away from incompatible materials and foodstuffs.

Conclusion

This compound is a compound with defined physicochemical properties and clear utility in synthetic chemistry and biomedical research. Its straightforward synthesis and amenability to standard analytical techniques make it an accessible intermediate for drug discovery and material science applications. Proper adherence to safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.

References

-

The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery . PubMed. [Link]

-

Simultaneous determination of acetamiprid and 6‐chloronicotinic acid in environmental samples by using ion chromatography hyphenated to online photoinduced fluorescence detector . ResearchGate. [Link]

-

Acetamiprid ( a ) and 6-chloronicotinic acid ( b ) . ResearchGate. [Link]

-

6-Aminonicotinic acid | C6H6N2O2 | CID 18496 . PubChem. [Link]

- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.

-

Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid . ResearchGate. [Link]

-

Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF . ResearchGate. [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application . Shimadzu Corporation. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The use of chitosan-6-mercaptonicotinic acid nanoparticles for oral peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Solubility of 6-Acetamidonicotinic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 6-acetamidonicotinic acid, a crucial parameter for its application in pharmaceutical research and development. As a molecule with both hydrogen-bond donating and accepting capabilities, as well as aromatic and polar characteristics, its interaction with various organic solvents is complex. This document will delve into the theoretical considerations underpinning its solubility, provide a robust experimental framework for its determination, and detail the necessary analytical techniques for quantification.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For this compound (Molecular Formula: C8H8N2O3, Molecular Weight: 180.16 g/mol ), understanding its solubility profile in a range of organic solvents is paramount for various stages of drug development, including:

-

Synthesis and Purification: The selection of appropriate solvents is essential for achieving high yields and purity during the synthesis and recrystallization of this compound.

-

Formulation Development: Crafting a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is highly dependent on the solubility of the API in the chosen excipients and solvent systems.[1]

-

Preclinical and Clinical Studies: The solubility of an API directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, which are key parameters evaluated in preclinical and clinical trials.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Physicochemical Characterization of this compound: A Predictive Approach

Chemical Structure:

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. It is also acidic, with an estimated pKa value in the range of 3-5, similar to other nicotinic acid derivatives. This means its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.

-

Acetamido Group (-NHC(O)CH3): The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), contributing to its potential for interaction with polar solvents.

-

Pyridine Ring: The aromatic pyridine ring is capable of π-π stacking interactions and can also act as a weak hydrogen bond acceptor at the nitrogen atom.

Based on these features, this compound is expected to be a polar molecule with a propensity for forming hydrogen bonds. Its solubility will be favored in polar solvents, particularly those that can engage in hydrogen bonding.

A Curated Selection of Organic Solvents for Solubility Screening

The choice of solvents for a solubility study should be strategic, encompassing a wide range of polarities and functionalities to build a comprehensive solubility profile. The following table presents a recommended list of organic solvents, categorized by their properties, for the initial solubility screening of this compound.

| Solvent Class | Solvent | Polarity (Dielectric Constant) | Hydrogen Bonding | Expected Solubility |

| Protic Solvents | Methanol | 32.7 | Donor & Acceptor | High |

| Ethanol | 24.5 | Donor & Acceptor | High | |

| Isopropanol | 19.9 | Donor & Acceptor | Moderate | |

| Water | 80.1 | Donor & Acceptor | pH-Dependent | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor | High |

| N,N-Dimethylformamide (DMF) | 36.7 | Acceptor | High | |

| Acetonitrile | 37.5 | Acceptor | Moderate | |

| Acetone | 20.7 | Acceptor | Moderate to Low | |

| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | 9.1 | Weak Acceptor | Low |

| Ethyl Acetate | 6.0 | Acceptor | Low | |

| Toluene | 2.4 | Nonpolar | Very Low | |

| Hexane | 1.9 | Nonpolar | Insoluble |

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure, is a critical parameter. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.[2]

4.1. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow them to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the solvent) can be employed for clear separation.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample to determine the concentration of dissolved this compound.

-

4.2. Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification of this compound

Accurate quantification of the dissolved this compound is crucial for obtaining reliable solubility data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.

5.1. HPLC-UV Method

-

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the concentration is determined by comparing the peak area to a standard curve.

-

Method Development:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. This is typically done by scanning a dilute solution of the compound in the mobile phase.

-

Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and retention time.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentrations using the calibration curve.

-

5.2. Analytical Workflow Diagram

Caption: HPLC-UV Quantification Workflow.

Interpreting the Results and Predicting Solubility Trends

The experimental solubility data should be analyzed in the context of the physicochemical properties of both this compound and the solvents.

-

"Like Dissolves Like": It is anticipated that the solubility of this compound will be highest in polar, protic solvents like methanol and ethanol, and in polar, aprotic solvents like DMSO and DMF. These solvents can effectively solvate the molecule through hydrogen bonding and dipole-dipole interactions.

-

Impact of Hydrogen Bonding: The ability of a solvent to act as both a hydrogen bond donor and acceptor is expected to have a significant positive impact on the solubility of this compound.

-

Low Solubility in Nonpolar Solvents: Conversely, the solubility is expected to be very low in nonpolar solvents such as toluene and hexane, as these solvents cannot effectively overcome the strong intermolecular forces (hydrogen bonding and crystal lattice energy) in the solid this compound.

By systematically measuring and analyzing the solubility of this compound in a diverse range of organic solvents, researchers can build a comprehensive understanding of its behavior, which is essential for its successful development as a pharmaceutical agent.

References

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. Retrieved from [Link]

- Avdeef, A. (2005). Chasing equilibrium: measuring the intrinsic solubility of weak acids and bases. Analytical Chemistry, 77(4), 983–990.

- World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8.

Sources

An In-Depth Technical Guide to the Stability and Degradation of 6-Acetamidonicotinic Acid

This guide provides a comprehensive technical overview of the stability and degradation profile of 6-Acetamidonicotinic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's intrinsic stability to develop robust formulations and analytical methods. The methodologies and principles discussed herein are grounded in established regulatory guidelines and scientific literature, ensuring a field-proven approach to stability assessment.

Introduction: The Imperative of Stability Analysis

This compound, a substituted pyridine carboxylic acid, is a molecule of interest in pharmaceutical research. Its structure, featuring both an amide and a carboxylic acid functional group on a pyridine ring, presents multiple potential sites for chemical degradation. A thorough understanding of its stability is not merely a regulatory requirement but a fundamental scientific necessity for ensuring the safety, efficacy, and quality of any potential therapeutic agent.[1]

Forced degradation, or stress testing, is a critical component of this process. It is designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[1][2] The insights gained are invaluable for several reasons:

-

Elucidation of Degradation Pathways: It helps identify the likely degradation products, providing a roadmap of the molecule's chemical vulnerabilities.[3]

-

Development of Stability-Indicating Methods: The generated degradants are essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the API in the presence of its breakdown products.[1][3]

-

Informing Formulation and Packaging Development: Knowledge of sensitivity to factors like pH, light, and oxidation guides the selection of excipients, manufacturing processes, and container closure systems to create a stable drug product.[2]

This guide will detail the strategic approach to investigating the degradation of this compound, beginning with its fundamental properties and progressing through a systematic forced degradation program.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is the starting point for any stability investigation.

| Property | Value | Source |

| CAS Number | 21550-48-1 | [4] |

| Molecular Formula | C₈H₈N₂O₃ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Structure |  |

Forced Degradation Studies: A Mechanistic Approach

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[5] The objective is to achieve a target degradation of 10-20%, which is generally sufficient to generate and detect primary degradation products without overly complex secondary or tertiary breakdown.[5] These studies should be conducted on a single batch of the API.[2][6]

Hydrolytic Degradation: The Primary Susceptibility

The amide linkage in this compound is the most probable site for hydrolysis. This reaction is typically catalyzed by both acid and base, leading to the cleavage of the amide bond to form 6-aminonicotinic acid and acetic acid.[7][8]

Proposed Hydrolytic Degradation Pathway: The primary pathway involves the nucleophilic attack of water on the carbonyl carbon of the acetamido group.

Caption: Proposed primary hydrolytic degradation pathway.

Experimental Protocol: Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Transfer an aliquot of the stock solution into a flask containing 0.1 M Hydrochloric Acid (HCl).

-

Heat the solution at 80°C and withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[9]

-

Immediately neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to quench the reaction.

-

Rationale: Elevated temperature accelerates the degradation process. 0.1 M HCl is a standard starting concentration for acid stress testing.[10] If degradation is too rapid or slow, the acid concentration or temperature can be adjusted.

-

-

Base Hydrolysis:

-

Transfer an aliquot of the stock solution into a flask containing 0.1 M NaOH.

-

Maintain the solution at room temperature, withdrawing samples at the same time points.

-

Immediately neutralize the samples with an equivalent amount of 0.1 M HCl.

-

Rationale: Base-catalyzed hydrolysis of amides is often rapid, even at room temperature.[9] Starting at ambient temperature prevents excessive degradation.

-

-

Neutral Hydrolysis:

-

Transfer an aliquot of the stock solution into a flask containing purified water.

-

Heat the solution at 80°C, withdrawing samples at the specified time points.

-

-

Sample Analysis: Dilute all quenched samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) and analyze immediately.

Oxidative Degradation

Oxidation can be a significant degradation pathway, potentially affecting the pyridine ring or the methyl group of the acetyl moiety.[11] Hydrogen peroxide is a commonly used oxidizing agent for these studies.[10]

Experimental Protocol: Oxidation

-

Preparation: Transfer an aliquot of the 1 mg/mL API stock solution into a flask.

-

Stress Condition: Add 3% Hydrogen Peroxide (H₂O₂) to the flask and keep it at room temperature, protected from light.

-

Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quenching: The reaction is typically self-quenching as the peroxide is consumed, but if necessary, an antioxidant like sodium bisulfite can be used, though care must be taken to ensure it doesn't interfere with the analysis.

-

Sample Analysis: Dilute samples to the target concentration and analyze by HPLC.

-

Rationale: 3% H₂O₂ is a standard concentration that simulates potential oxidative stress without being overly aggressive.[10] Protecting from light is crucial to prevent confounding photodegradation.

-

Photodegradation

ICH Q1B guidelines provide a framework for photostability testing.[6] While direct photolysis of the 6-acetamido group is possible, related compounds like 6-chloronicotinic acid have shown susceptibility to photocatalytic degradation, suggesting the pyridine ring system can be involved.[12][13]

Experimental Protocol: Photostability

-

Sample Preparation: Prepare solid API samples and a solution of the API (e.g., 100 µg/mL in water/acetonitrile).

-

Exposure:

-

Expose the samples to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet (UV) light.

-

The total illumination should be not less than 1.2 million lux-hours, and the near-UV exposure should be not less than 200 watt-hours per square meter.[10]

-

A parallel set of samples (dark controls) should be wrapped in aluminum foil and stored under the same temperature and humidity conditions.

-

-

Sample Analysis: After exposure, dissolve the solid samples and analyze both the solid and solution samples, along with their respective dark controls, by HPLC.

-

Rationale: Comparing the exposed samples to the dark controls is essential to differentiate between photodegradation and thermal degradation that may occur concurrently.

-

Thermal Degradation